molecular formula C9H8BrN5O B2892565 5-bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine-2-carboxamide CAS No. 1856778-43-2

5-bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine-2-carboxamide

Cat. No.: B2892565
CAS No.: 1856778-43-2
M. Wt: 282.101
InChI Key: YENKGLSUMWJXPX-UHFFFAOYSA-N
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Description

5-bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine-2-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a carboxamide group, as well as a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine-2-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

    Bromination: The pyridine ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amidation: The final step involves the coupling of the brominated pyridine with the triazole ring through an amidation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine-2-carboxamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole ring, which can be modified to introduce different functional groups.

    Coupling Reactions: The carboxamide group can participate in coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

5-bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes, due to its unique structural features.

    Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.

    Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)pyridine: Similar in structure but lacks the triazole ring.

    4-Methyl-4H-1,2,4-triazole-3-thiol: Contains the triazole ring but differs in the substituents on the pyridine ring.

Uniqueness

5-bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine-2-carboxamide is unique due to the combination of the brominated pyridine ring and the triazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

5-bromo-N-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN5O/c1-15-5-12-14-9(15)13-8(16)7-3-2-6(10)4-11-7/h2-5H,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENKGLSUMWJXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1NC(=O)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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